molecular formula C17H11N7 B14950054 Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)-

Benzonitrile, 4-(5H-1,2,4-triazino[5,6-b]indol-3-ylhydrazonomethyl)-

Cat. No.: B14950054
M. Wt: 313.3 g/mol
InChI Key: GWARUCNRVQKFCI-VXLYETTFSA-N
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Description

4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazinoindole core, which is fused with a benzonitrile moiety through a hydrazone linkage.

Preparation Methods

The synthesis of 4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE typically involves multiple steps. One common synthetic route starts with the preparation of the triazinoindole core, which can be achieved through the condensation of isatin with thiosemicarbazide. This intermediate is then reacted with various aldehydes to form the desired hydrazone linkage.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA through intercalation or groove binding, leading to conformational changes that inhibit DNA replication and transcription. Additionally, it can chelate metal ions like iron, disrupting cellular processes that depend on these ions .

Comparison with Similar Compounds

Similar compounds to 4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE include other triazinoindole derivatives and indoloquinoxalines. These compounds share a similar core structure but differ in their functional groups and substituents. For example:

The uniqueness of 4-{[(E)-2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)HYDRAZONO]METHYL}BENZONITRILE lies in its specific hydrazone linkage and benzonitrile moiety, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H11N7

Molecular Weight

313.3 g/mol

IUPAC Name

4-[(E)-(5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazinylidene)methyl]benzonitrile

InChI

InChI=1S/C17H11N7/c18-9-11-5-7-12(8-6-11)10-19-23-17-21-16-15(22-24-17)13-3-1-2-4-14(13)20-16/h1-8,10H,(H2,20,21,23,24)/b19-10+

InChI Key

GWARUCNRVQKFCI-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)N/N=C/C4=CC=C(C=C4)C#N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN=CC4=CC=C(C=C4)C#N

Origin of Product

United States

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